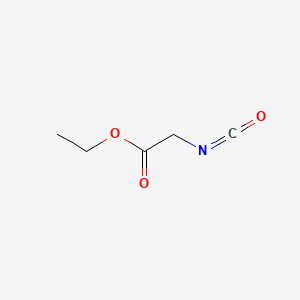
Ethyl isocyanatoacetate
Cat. No. B1582936
M. Wt: 129.11 g/mol
InChI Key: DUVOZUPPHBRJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04645761
Procedure details


An aqueous solution prepared by dissolving 3.34 g of hydroxylamine methyl ether hydrochloride in 20 ml of water, was cooled with ice. While stirring the solution, an aqueous solution prepared by dissolving 2.24 g of potassium hydroxide in 20 ml of water, was gradually dropwise added thereto. After completion of the dropwise addition, the reaction system was returned to room temperature and the stirring was continued for 1 hour. Then, the reaction mixture was again cooled with ice, and 2.58 g of ethyl isocyanatoacetate was gradually added. The reaction system was returned to room temperature, and the reaction solution was stirred at a temperature of from 40° to 50° C. for further 0.5 hour. Then, the reaction solution was cooled with ice, and 10 ml of 6N hydrochloric acid was added. The mixture was refluxed for 3 hours, and then cooled with ice, whereby crystals precipitated. The crystals were collected by filtration to obtain 1.8 g of 3-methoxy-2,4-dioxoimidazolidine having a melting point of from 98° to 107° C.






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][NH3+:3].[Cl-].[OH-].[K+].[N:7]([CH2:10][C:11](OCC)=[O:12])=[C:8]=[O:9].Cl>O>[CH3:1][O:2][N:3]1[C:11](=[O:12])[CH2:10][NH:7][C:8]1=[O:9] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.34 g
|
|
Type
|
reactant
|
|
Smiles
|
CO[NH3+].[Cl-]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
2.24 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
2.58 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=C=O)CC(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
While stirring the solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An aqueous solution prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled with ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an aqueous solution prepared
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was gradually dropwise added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of the dropwise addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was returned to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was gradually added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was returned to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction solution was stirred at a temperature of from 40° to 50° C. for further 0.5 hour
|
|
Duration
|
0.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled with ice, whereby crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals were collected by filtration
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CON1C(NCC1=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
